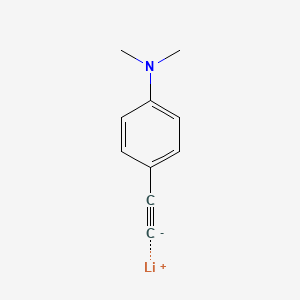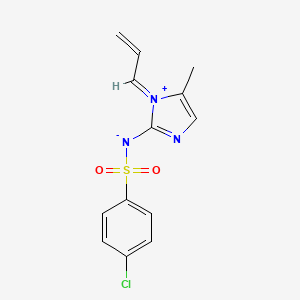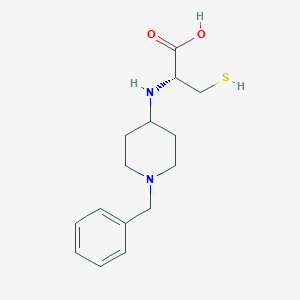
N-(1-Benzylpiperidin-4-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with analgesic or anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Benzylpiperidin-4-yl)-L-cysteine include other N-benzylpiperidines and derivatives of L-cysteine. Examples include:
- N-(1-Benzylpiperidin-4-yl)acetohydrazide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
This compound is unique due to its specific combination of a benzylpiperidine moiety with an L-cysteine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
67636-31-1 |
|---|---|
Fórmula molecular |
C15H22N2O2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1 |
Clave InChI |
DDIOGGVOFWLLOK-AWEZNQCLSA-N |
SMILES isomérico |
C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


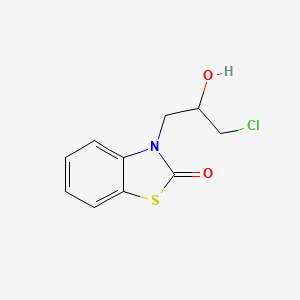
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


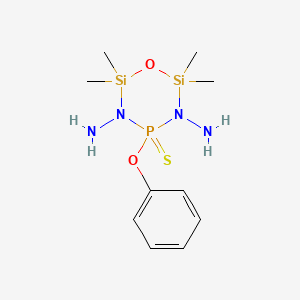
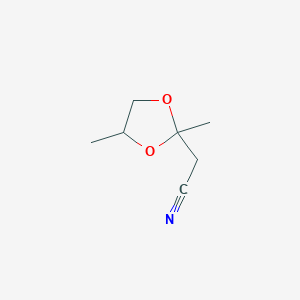
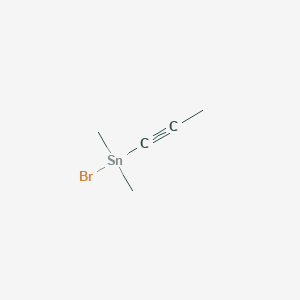
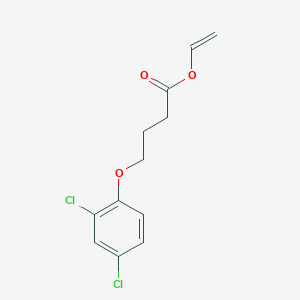
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
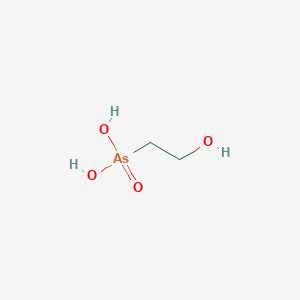
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
